molecular formula C18H16N4O2S B2721457 2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034348-58-6

2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No. B2721457
CAS RN: 2034348-58-6
M. Wt: 352.41
InChI Key: OOOJVJLQVGKISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.

Scientific Research Applications

Antiallergic Agents

Research has highlighted the synthesis and potential of indolyl and pyridinyl acetamides, including structures related to 2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide, as antiallergic compounds. These studies demonstrate the chemical's role in developing antiallergic agents, showcasing its ability to modulate allergic responses, particularly through the inhibition of histamine release and interleukin production in various models (Cecilia Menciu et al., 1999).

Antimicrobial Activity

Another aspect of research on related compounds explores their antimicrobial properties. Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, using similar structural frameworks, have identified significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in addressing microbial infections, highlighting the broader applicability of 2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide in antimicrobial research (A. Hossan et al., 2012).

Antitumor Agents

The compound and its related structures have been examined for their potential as antitumor agents, particularly through the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These studies provide a foundation for the exploration of 2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide in cancer research, emphasizing its role in inhibiting key enzymes involved in tumor growth (A. Gangjee et al., 2009).

properties

IUPAC Name

2-indol-1-yl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(11-21-8-5-13-3-1-2-4-15(13)21)19-7-9-22-12-20-14-6-10-25-17(14)18(22)24/h1-6,8,10,12H,7,9,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJVJLQVGKISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

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